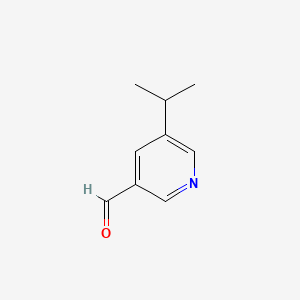

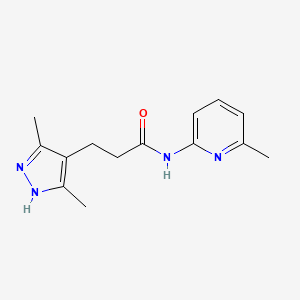

![molecular formula C15H19N3OS B2780096 4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]thiophene-2-carboxamide CAS No. 1448135-92-9](/img/structure/B2780096.png)

4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indazole is a heterocyclic aromatic organic compound. This, and its derivatives, are relatively rare in nature. The indazole ring system has been detected in trace amounts in petroleum and coal tar . Indazole derivatives exhibit various biological activities including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Synthesis Analysis

The synthesis of indazole derivatives often involves the condensation of acetoacetic esters with different aromatic aldehydes in the presence of methylamine . The structure of the compounds is usually elucidated by IR, mass, and one- and two-dimensional NMR spectra .Molecular Structure Analysis

The molecular structure of indazole derivatives can be determined using various spectroscopic techniques, including IR, mass spectrometry, and NMR .Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, they can participate in reactions such as amido-imidol tautomerism .Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can vary widely depending on their specific structure. For example, the molecular weight of 4-Methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolinium is 188.288 Da .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

Thiophene derivatives are pivotal in heterocyclic synthesis, contributing to the development of various nitrogen nucleophiles, including pyrazoles, isoxazoles, and pyrimidines. These compounds are crucial in pharmaceuticals and agrochemicals, underscoring the synthetic versatility and importance of thiophene derivatives in producing biologically active molecules (Mohareb et al., 2004).

Photostabilizers for Polymers

In the context of material science, thiophene derivatives have been used as photostabilizers for polymers like poly(vinyl chloride) (PVC). These compounds enhance the durability and lifespan of PVC by mitigating photodegradation, demonstrating the utility of thiophene derivatives in improving the performance of materials exposed to UV radiation (Balakit et al., 2015).

Palladium-Catalyzed Syntheses

Palladium-catalyzed reactions involving thiophene derivatives have facilitated the synthesis of complex heterocyclic structures, such as tetrahydrofuran and oxazoline derivatives. These methods underscore the significance of transition-metal catalysis in accessing diverse heterocyclic frameworks, pivotal in drug discovery and development (Bacchi et al., 2005).

Anticancer and Binding Studies

Thiophene-2-carboxaldehyde derivatives have shown promising anticancer activities, alongside notable antibacterial and antifungal properties. Their ability to bind to carrier proteins like Human Serum Albumin (HSA) has been studied, revealing potential therapeutic applications and insights into their pharmacokinetic mechanisms (Shareef et al., 2016).

Electrophilic Attack Studies

Research into the regioselectivity of electrophilic attacks on thiophene derivatives has provided valuable information on the reactivity of these compounds, contributing to the understanding of their chemical behavior and facilitating the design of targeted synthetic strategies (Fathalla et al., 2000).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle .

Direcciones Futuras

Propiedades

IUPAC Name |

4-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-10-7-14(20-9-10)15(19)16-8-12-11-5-3-4-6-13(11)18(2)17-12/h7,9H,3-6,8H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCVFZCAGQPGBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=NN(C3=C2CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

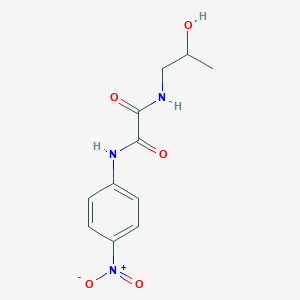

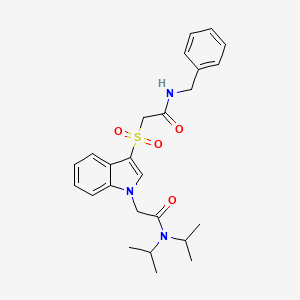

![Diethyl 3-methyl-5-(2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2780014.png)

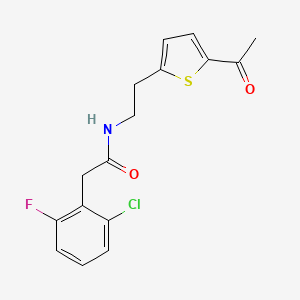

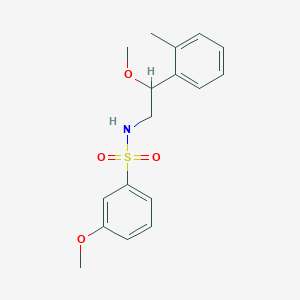

![3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2780018.png)

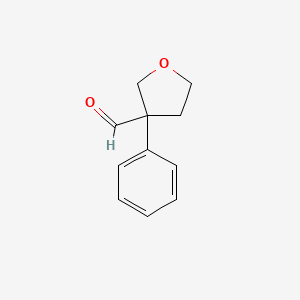

![N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780022.png)

![8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride](/img/structure/B2780025.png)

![N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2780029.png)

![3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2780034.png)